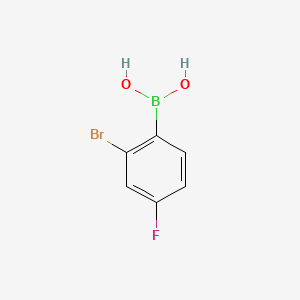

2-溴-4-氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-fluorophenylboronic acid is a pharmaceutical intermediate . It can undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate in the absence of both added base and phosphine ligand . It can also be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluorophenylboronic acid is C6H5BBrFO2 . The average mass is 218.816 Da and the monoisotopic mass is 217.954987 Da .Chemical Reactions Analysis

2-Bromo-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also undergo cross-coupling with arenediazonium tetrafluoroborates in dioxane or methanol, catalyzed by palladium acetate .Physical And Chemical Properties Analysis

The topological polar surface area of 2-Bromo-4-fluorophenylboronic acid is 40.5Ų . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . Unfortunately, no further physical and chemical properties were found in the available resources.科学研究应用

Sensing Applications

Boronic acids, including 2-Bromo-4-fluorophenylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .

Biological Labelling

The compound’s reactivity with diols allows it to be used in biological labelling. This application is crucial for tracking and observing biological processes at the molecular level .

Protein Manipulation and Modification

Boronic acids are used in protein manipulation and modification, providing a means to alter protein structures for research purposes .

Separation Techniques

Due to their specific interactions, boronic acids can be employed in separation techniques, aiding in the purification of compounds, especially those containing diols .

Development of Therapeutics

Research has shown that boronic acids can be used in the development of therapeutics, including as inhibitors in medicinal chemistry .

Glycoprotein Recognition

Modified aptamers with boronic acid groups, such as 2-Bromo-4-fluorophenylboronic acid, can be used for specific recognition of glycoproteins, which is valuable in both diagnostics and therapeutic applications .

Detection of Reactive Oxygen Species (ROS)

A boronate compound derived from boronic acids can act as a probe for detecting reactive oxygen species (ROS), which are important biological markers for various diseases .

Carbohydrate Biomarker Recognition

The unique property of boronic acids to form cyclic esters with cis-diol-containing species makes them suitable for the recognition and detection of carbohydrate biomarkers on cell surfaces .

安全和危害

2-Bromo-4-fluorophenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

作用机制

Target of Action

The primary target of 2-Bromo-4-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is facilitated by the transmetalation of the boronic acid group from the compound to the palladium catalyst .

Action Environment

The action of 2-Bromo-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in the SM cross-coupling reaction can be affected by the presence of air . Additionally, the compound should be handled carefully to avoid dust generation , which could potentially affect its action and stability.

属性

IUPAC Name |

(2-bromo-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVZYJULSWULU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681562 |

Source

|

| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-12-6 |

Source

|

| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)